
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is a water-soluble compound with the molecular formula C22H49BrNO2S2 and a molecular weight of 503.67 . It is a bulkier analogue of the charged MTS reagent MTSET and is used in proteomics research . This compound is particularly useful in probing the topology and function of ligand-gated ion channels through the substituted cysteine accessibility method (SCAM) .
Métodos De Preparación
The synthesis of 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide involves several steps, typically starting with the preparation of the hexyl methanethiosulfonate precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in SCAM to modify cysteine residues in proteins.
Oxidation and Reduction: These reactions can alter the thiol group in the compound, affecting its reactivity.
Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Aplicaciones Científicas De Investigación
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of protein structure and function.
Biology: Employed in the investigation of ion channels and transporter proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The compound exerts its effects by modifying cysteine residues in proteins, which can alter the function of ion channels and other proteins. This modification is achieved through the formation of a covalent bond between the thiol group of the cysteine residue and the methanethiosulfonate group of the compound. This process can affect the protein’s structure and function, providing insights into its role in various biological pathways .
Comparación Con Compuestos Similares
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents like MTSET. This bulkiness allows it to probe different regions of proteins that may not be accessible to smaller reagents. Similar compounds include:
MTSET: A smaller charged MTS reagent used in similar applications.
MTSES: Another MTS reagent with different reactivity and applications.
MTSEA: An amine-reactive MTS reagent used in protein modification studies.
Propiedades
Fórmula molecular |
C22H49BrNO2S2+ |
|---|---|
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
6-methylsulfonylsulfanylhexyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-13-18-23(19-14-9-6-2,20-15-10-7-3)21-16-11-12-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1; |
Clave InChI |
JIWPVWZYXIKRLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCCCCCSS(=O)(=O)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


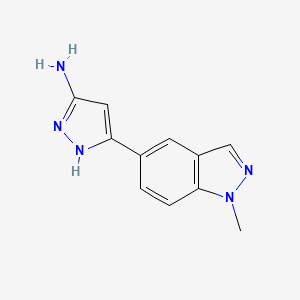

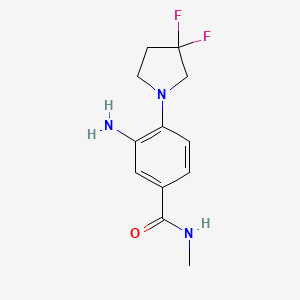
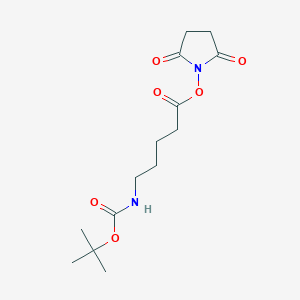
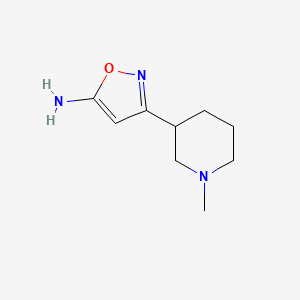
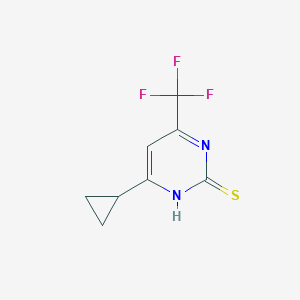
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
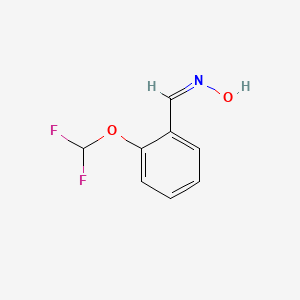



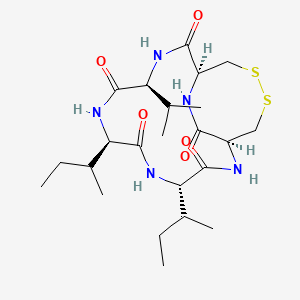
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
